molecular formula C24H16Cl2N2O3S2 B12144498 (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12144498
M. Wt: 515.4 g/mol
InChI Key: LCIQDRTVGIVKGQ-UHFFFAOYSA-N
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Description

“(4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a heterocyclic compound featuring a pyrrolidine-2,3-dione core substituted with a 3,4-dichlorophenyl group, a 4,6-dimethylbenzothiazole moiety, and a hydroxy(thiophen-2-yl)methylidene side chain. The presence of electron-withdrawing (dichlorophenyl) and electron-donating (thiophene, benzothiazole) groups may influence its physicochemical and pharmacological properties .

Properties

Molecular Formula

C24H16Cl2N2O3S2

Molecular Weight

515.4 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H16Cl2N2O3S2/c1-11-8-12(2)19-17(9-11)33-24(27-19)28-20(13-5-6-14(25)15(26)10-13)18(22(30)23(28)31)21(29)16-4-3-7-32-16/h3-10,20,30H,1-2H3

InChI Key

LCIQDRTVGIVKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the dichlorophenyl and benzothiazole groups. The final step involves the formation of the hydroxy(thiophen-2-yl)methylidene moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound’s reactivity is governed by:

  • Pyrrolidine-2,3-dione core : Susceptible to nucleophilic attack at the ketone groups (C2 and C3).

  • Hydroxy(thiophen-2-yl)methylidene group : A conjugated enol system enabling keto-enol tautomerism and participation in Michael additions or cycloadditions .

  • 3,4-Dichlorophenyl substituent : Electron-withdrawing effects enhance electrophilic substitution resistance but facilitate SNAr reactions under basic conditions .

  • 4,6-Dimethyl-1,3-benzothiazol-2-yl group : The sulfur and nitrogen heteroatoms enable coordination with metal catalysts or participation in redox reactions .

Nucleophilic Additions at the Dione Core

The pyrrolidine-2,3-dione moiety undergoes nucleophilic attack by amines, alcohols, or thiols. For example:

  • Amine Addition :

    Compound+R NH2Amide adducts via C2 C3 [9][12]\text{Compound}+\text{R NH}_2\rightarrow \text{Amide adducts via C2 C3 }\quad[9][12]

    Yields range from 65–85% under mild conditions (25°C, THF).

Electrophilic Substitution at the Thiophene Ring

The thiophen-2-yl group undergoes bromination or nitration at the 5-position due to electron-rich π-system conjugation:

  • Bromination :

    Compound+Br25 Bromo thiophene derivative[4][10]\text{Compound}+\text{Br}_2\rightarrow \text{5 Bromo thiophene derivative}\quad[4][10]

    Reaction conditions: 0°C in CHCl₃ , 72% yield.

Redox Reactions Involving the Benzothiazole Moiety

The benzothiazole group participates in oxidation-reduction processes:

  • Oxidation :

    CompoundKMnO4/H2SO4Sulfoxide derivative[6][12]\text{Compound}\xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4}\text{Sulfoxide derivative}\quad[6][12]

    Requires 60°C, 6 hours for 90% conversion.

Experimental Findings and Optimization

Reaction conditions and outcomes are summarized below:

Reaction Type Conditions Yield Key Observations
Nucleophilic Addition THF, 25°C, 12h78%Amine size inversely correlates with rate
Bromination CHCl₃, 0°C, 2h72%Regioselectivity at C5 confirmed by NMR
Oxidation KMnO₄/H₂SO₄, 60°C, 6h90%Over-oxidation avoided via pH control
Cycloaddition Microwave, 100°C, 30min85%Microwave irradiation enhances diastereoselectivity

Degradation and Stability Studies

The compound exhibits sensitivity to:

  • Acidic Hydrolysis : Degrades into 3,4-dichlorobenzoic acid and thiophene fragments at pH < 3 .

  • UV Light : Photoisomerization of the (4E)-configured double bond occurs, leading to a 4Z isomer (λmax = 320 nm) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrrolidine derivatives demonstrate good to moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 4 to 20 μmol/L, highlighting their potential as antimicrobial agents . The presence of specific moieties such as benzothiazole and thiophene is believed to enhance their efficacy against pathogens.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMIC (μmol/L)
5aStaphylococcus aureus4
5bEscherichia coli12
5cPseudomonas aeruginosa10

1.2 Anticancer Activity

The compound's derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that several derivatives exhibited potent cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 2.56 to 4.50 μmol/L, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis suggests that the side chains attached to the benzothiazole moiety significantly influence the anticancer activity.

Table 2: Cytotoxicity of Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μmol/L)
7aNCI-H4602.56
7bHepG23.00
7cHCT-1163.89

Synthesis and Characterization

The synthesis of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step reactions starting from readily available precursors such as aminoacetophenone and itaconic acid. Key steps include bromination and cyclocondensation reactions under controlled conditions to yield the desired product . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or block receptor-ligand interactions.

Comparison with Similar Compounds

Core Heterocyclic Scaffold Comparison

The pyrrolidine-2,3-dione core is shared with several analogs, but substituent variations lead to distinct properties:

Compound Name Core Structure Key Substituents Molecular Weight Reference
Target Compound Pyrrolidine-2,3-dione 3,4-Dichlorophenyl, 4,6-dimethylbenzothiazole, hydroxy(thiophen-2-yl)methylidene ~500 g/mol*
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 4-Chlorophenyl, 3,4-dimethoxyphenyl, 3-methoxypropyl 445.89 g/mol
(E)-5-((E)-benzylidene)-2-(((E)-1-(pyridin-2-yl)ethylidene)hydrazono)thiazolidin-4-one derivatives Thiazolidin-4-one Benzylidene, pyridin-2-yl hydrazono ~300–350 g/mol
5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones Thiazolidin-4-one Arylidene, 4-hydroxyphenyl ~350–400 g/mol

*Estimated based on structural similarity.

Key Observations :

  • The target compound’s benzothiazole and thiophene substituents enhance aromatic stacking and redox activity compared to the dimethoxyphenyl and chlorophenyl groups in .
  • Thiazolidinone analogs (e.g., ) lack the pyrrolidine-dione core but share hydrazone functionalities, which are critical for metal chelation and enzyme inhibition .

Physicochemical Properties

  • Solubility : The hydroxy(thiophen-2-yl)methylidene side chain may improve aqueous solubility relative to fully aromatic analogs .

Biological Activity

The compound (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on existing research findings, including its synthesis, mechanisms of action, and specific case studies.

Biological Activity Overview

Research has shown that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Many benzothiazole derivatives demonstrate significant antibacterial effects against various pathogens.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Anti-inflammatory Effects : Compounds in this class can modulate inflammatory pathways.

The biological activity of (4E)-5-(3,4-dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair.
  • Cellular Interaction : The presence of functional groups allows for interactions with cellular receptors or enzymes, potentially altering signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related benzothiazole derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies demonstrated that derivatives similar to our compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 20 µM, indicating potent anticancer activity .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives. One study reported a reduction in nitric oxide production in LPS-stimulated macrophages when treated with these compounds .

Data Tables

Activity Type Tested Compound MIC/IC50 Values Reference
AntimicrobialBenzothiazole Derivative A0.5 - 10 µg/mL
AnticancerBenzothiazole Derivative B5 - 20 µM
Anti-inflammatoryBenzothiazole Derivative CReduced NO production

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of heterocyclic compounds like this often involves multi-step reactions. A generalized approach includes:
  • Reflux conditions : Use DMF/acetic acid mixtures (5:10 mL ratio) with sodium acetate as a catalyst, as demonstrated in thiazolidinone syntheses .
  • Key intermediates : Monitor intermediates via TLC/HPLC to ensure purity (>95%) before proceeding to subsequent steps .
  • Recrystallization : Purify using DMF-ethanol mixtures to achieve crystalline products, critical for structural validation .
  • Table : Example reaction parameters from analogous syntheses:
StepReagentsSolventTemp (°C)Time (h)Yield (%)
1ThiosemicarbazideDMF/AcOH120265–70
2Chloroacetic acidEthanol80475–80

Q. How can structural characterization challenges (e.g., stereochemistry, tautomerism) be addressed?

  • Methodological Answer :
  • X-ray crystallography : Resolve E/Z isomerism using single-crystal diffraction (e.g., C–C bond lengths: 1.34–1.38 Å for conjugated systems) .
  • NMR/IR spectroscopy : Assign peaks using DEPT-135 (for CH/CH₂/CH₃ groups) and COSY for coupling patterns. For example, the thiophene methylidene proton appears at δ 7.2–7.5 ppm in CDCl₃ .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., calculated [M+H]⁺: 532.04 Da; observed: 532.06 Da) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in spectral data or reaction mechanisms?

  • Methodological Answer :
  • Reaction path modeling : Use density functional theory (DFT) with Gaussian or ORCA to simulate intermediates and transition states. For example, calculate activation energies (±5 kcal/mol accuracy) for keto-enol tautomerization .
  • Spectral validation : Compare experimental NMR shifts with computed values (GIAO method) to confirm assignments. Discrepancies >0.5 ppm may indicate unaccounted solvent effects .
  • Table : Example DFT vs. experimental data for a related compound:
Proton PositionExperimental δ (ppm)Computed δ (ppm)Error
Thiophene C–H7.457.390.06
Pyrrolidine NH9.129.050.07

Q. What strategies reconcile conflicting bioactivity data in preclinical studies?

  • Methodological Answer :
  • Dose-response profiling : Test across multiple concentrations (e.g., 1–100 μM) to identify non-linear effects (e.g., hormesis) .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for enzymes like cyclooxygenase-2 (COX-2) .
  • Table : Example in vitro assay parameters:
Assay TypeTargetIC₅₀ (μM)Selectivity Index
COX-2 InhibitionRecombinant0.812.5 (vs. COX-1)
CytotoxicityHEK293 cells>50N/A

Q. How to design experiments for studying the compound’s reactivity under varied conditions (pH, solvent, catalysts)?

  • Methodological Answer :
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track degradation rates (λmax = 320 nm for thiophene derivatives) .
  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents to optimize stability (e.g., t₁/₂ >24 h in DMSO) .
  • Catalyst screening : Compare Pd/C, Ni, or enzyme-catalyzed modifications for regioselective functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across different cell lines?

  • Methodological Answer :
  • Multi-omics integration : Correlate transcriptomic data (RNA-seq) with cytotoxicity to identify resistance markers (e.g., ABC transporters) .
  • Microenvironment modeling : Use 3D spheroids or organoids to mimic in vivo conditions, reducing false positives from 2D monolayers .

Methodological Resources

  • CRDC Classification : Refer to RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design and optimization frameworks .

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